molecular formula C16H13BrN2O4S B6076619 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate

Cat. No. B6076619
M. Wt: 409.3 g/mol
InChI Key: MIPLYXKRAOWDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate, also known as DBIBB, is a chemical compound with potential applications in scientific research. This compound belongs to the family of benzothiazole derivatives, which have been extensively studied for their various biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells, such as DNA and enzymes.
Biochemical and Physiological Effects:
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. Additionally, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate has been studied for its potential as a fluorescent probe for detecting metal ions.

Advantages and Limitations for Lab Experiments

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate has several advantages for use in scientific research. It is relatively easy to synthesize and has been shown to exhibit potent biological activities. However, its use in lab experiments may be limited by its toxicity and potential side effects.

Future Directions

There are several future directions for research on 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate. One potential area of study is the development of new derivatives of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate with improved biological activities. Another area of research is the investigation of the mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate and its molecular targets in cells. Additionally, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate may have potential applications in diagnostic imaging and drug delivery systems.

Synthesis Methods

The synthesis of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate involves the reaction between 4-bromobenzoic acid and 2-aminoethanethiol in the presence of sodium nitrite and acetic anhydride. The resulting compound is then treated with acetic anhydride and acetic acid to obtain 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate in high yields.

Scientific Research Applications

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate has also been studied for its potential as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c17-12-7-5-11(6-8-12)16(20)23-10-9-18-15-13-3-1-2-4-14(13)24(21,22)19-15/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPLYXKRAOWDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC=C(C=C3)Br)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-bromobenzoate

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